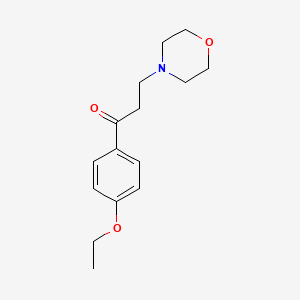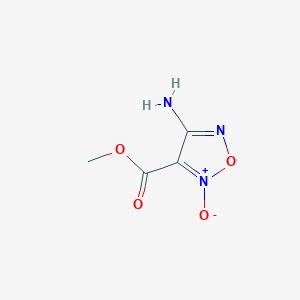
(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
quinoline-based chalcone , belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones with a phenyl ring and a propenone side chain. This particular compound features a quinoline ring fused to the chalcone backbone, making it structurally unique.
Preparation Methods
Synthetic Routes::
Claisen-Schmidt Condensation:
- Industrial-scale production typically involves modifications of the synthetic routes mentioned above.
- Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The chalcone moiety can undergo oxidation, leading to the formation of dihydrochalcones or flavonoids.
Reduction: Reduction of the α,β-unsaturated ketone results in the corresponding saturated ketone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: Formation of the quinoline ring involves intramolecular cyclization.
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃) or Friedel-Crafts reagents.
Cyclization: Acidic conditions (e.g., sulfuric acid).
- The target compound itself is a significant product.
- By modifying reaction conditions, various derivatives can be obtained.
Scientific Research Applications
Chemistry: Quinoline-based chalcones serve as versatile intermediates for synthesizing other bioactive compounds.
Biology: These compounds exhibit antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores their potential as anticancer agents, antimalarials, and antivirals.
Industry: Quinoline-based chalcones find applications in dye synthesis and material science.
Mechanism of Action
Targets: The compound interacts with enzymes, receptors, or cellular components.
Pathways: It may modulate signaling pathways (e.g., MAPK, NF-κB) or affect gene expression.
Comparison with Similar Compounds
Uniqueness: The fusion of quinoline and chalcone motifs sets it apart.
Similar Compounds: Other chalcones, quinolines, and their hybrids.
Remember, “(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one” holds promise in both research and practical applications
Properties
Molecular Formula |
C40H35NO |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+ |
InChI Key |
FDJODRHECRWNNF-SOYKGTTHSA-N |
Isomeric SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=CC=C6)(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=CC=C6)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide](/img/structure/B11516583.png)
![2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11516588.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11516591.png)
![4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B11516594.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11516612.png)

![ethyl 2,3'-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11516620.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11516641.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11516648.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11516672.png)
![8-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11516673.png)

methyl 2-nitrobenzoate](/img/structure/B11516691.png)
